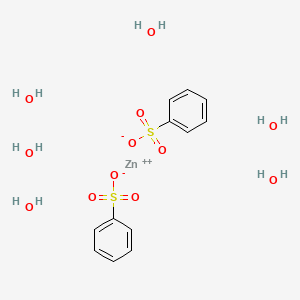
CID 78062161
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78062161 is a chemical compound registered in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of CID 78062161 involves specific synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals and appropriate personal protective equipment. The synthetic routes may include hot plate digestion, microwave digestion, and other advanced techniques .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be efficient and cost-effective, making the compound readily available for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: CID 78062161 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and other chemical agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical and physical properties, making them valuable for various applications .
Wissenschaftliche Forschungsanwendungen
CID 78062161 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various chemical reactions and synthesis processes. In biology, it plays a crucial role in studying molecular interactions and biological pathways. In medicine, this compound is investigated for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of advanced materials and chemical products .
Wirkmechanismus
The mechanism of action of CID 78062161 involves its interaction with specific molecular targets and pathways. These interactions lead to various biological effects, which are essential for its applications in medicine and biology. The compound’s mechanism of action is studied to understand its potential therapeutic benefits and to develop new drugs .
Eigenschaften
Molekularformel |
Al4W |
|---|---|
Molekulargewicht |
291.77 g/mol |
InChI |
InChI=1S/4Al.W |
InChI-Schlüssel |
ZFUGETCYMFDNDK-UHFFFAOYSA-N |
Kanonische SMILES |
[Al].[Al].[Al].[Al].[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)








